molecular formula C19H23N3O3S B2653302 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate CAS No. 1209539-75-2

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate

Cat. No.: B2653302
CAS No.: 1209539-75-2
M. Wt: 373.47
InChI Key: ZYVIJIPGBGFLHM-UHFFFAOYSA-N
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Description

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a cyano group, and a carbamoyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzothiazole-2-amine with a suitable ester, followed by the introduction of the cyano and carbamoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano and carbamoyl groups enable it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target protein and the context of the interaction.

Comparison with Similar Compounds

  • 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)propanoate
  • 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)butanoate
  • 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1,3-benzothiazol-2-yl)pentanoate

Uniqueness: The unique combination of the benzothiazole ring, cyano group, and carbamoyl moiety in this compound distinguishes it from other similar compounds. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 3-(1,3-benzothiazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-12(2)19(4,11-20)22-18(24)13(3)25-17(23)10-9-16-21-14-7-5-6-8-15(14)26-16/h5-8,12-13H,9-10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVIJIPGBGFLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)CCC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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